3-(4-Nitrophenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione
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Overview
Description
3-(4-Nitrophenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione is an organic compound that features a nitrophenyl group, a piperidine ring, and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitrobenzaldehyde, piperidine, and a suitable thione precursor.
Condensation Reaction: 4-nitrobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate compound.
Thione Formation: The intermediate compound is then reacted with a thione precursor under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
3-(4-Nitrophenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the piperidine ring can interact with hydrophobic pockets in proteins. The thione group may also play a role in binding to metal ions or other cofactors.
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitrophenyl)-1-(morpholin-1-yl)prop-2-ene-1-thione: Similar structure but with a morpholine ring instead of a piperidine ring.
3-(4-Nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-ene-1-thione: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
3-(4-Nitrophenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione is unique due to the combination of its nitrophenyl group, piperidine ring, and thione group. This combination imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
89812-84-0 |
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Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-1-piperidin-1-ylprop-2-ene-1-thione |
InChI |
InChI=1S/C14H16N2O2S/c17-16(18)13-7-4-12(5-8-13)6-9-14(19)15-10-2-1-3-11-15/h4-9H,1-3,10-11H2 |
InChI Key |
JKGUJSHLXCGFPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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